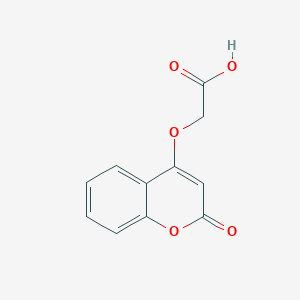

2-((2-氧代-2H-色满-4-基)氧基)乙酸

描述

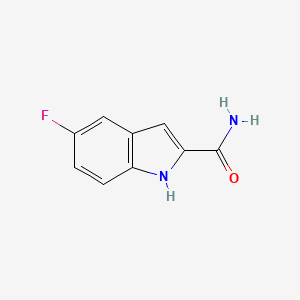

“2-((2-oxo-2H-chromen-4-yl)oxy)acetic acid” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .

Synthesis Analysis

The synthesis of coumarin derivatives has been considered for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . The synthesis of these heterocycles has been carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis

The molecular structure of “2-((2-oxo-2H-chromen-4-yl)oxy)acetic acid” can be analyzed using various spectroscopic techniques such as NMR and IR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving “2-((2-oxo-2H-chromen-4-yl)oxy)acetic acid” can be studied using various techniques. For instance, the light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes was studied by means of UV–Vis spectroscopy in the dissolved state .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-((2-oxo-2H-chromen-4-yl)oxy)acetic acid” can be analyzed using various techniques such as NMR and IR spectroscopy .科学研究应用

Antimicrobial Activity

2-((2-oxo-2H-chromen-4-yl)oxy)acetic acid: and its derivatives have demonstrated promising antimicrobial properties. Researchers have synthesized novel 4-hydroxycoumarin derivatives by treating this compound with various amines. Among these derivatives, some exhibit significant antimicrobial activity against standard strains . These findings suggest potential applications in combating bacterial and fungal infections.

Antioxidant Properties

The same 4-hydroxycoumarin derivatives were also evaluated for their total antioxidant activity. Using in vitro methods, researchers found that these compounds possess antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Thus, 2-((2-oxo-2H-chromen-4-yl)oxy)acetic acid derivatives could contribute to health-promoting formulations .

Molecular Docking Studies

In silico studies using molecular docking techniques revealed that these derivatives exhibit good binding energies against 24-kDa DNA gyrase B fragment from E. coli. Notably, one derivative (4c) demonstrated maximum binding energy. Understanding the interaction between this compound and bacterial enzymes can guide drug design and development .

Cellulose Derivatives

Researchers have extended the applications of 2-((2-oxo-2H-chromen-4-yl)oxy)acetic acid to the field of materials science. By incorporating it into cellulose, water-soluble photoactive derivatives were prepared. These derivatives could find use in areas such as photodegradable materials, sensors, and drug delivery systems .

Anti-Inflammatory Potential

Although not explicitly studied for anti-inflammatory effects, coumarin derivatives—including those related to 2-((2-oxo-2H-chromen-4-yl)oxy)acetic acid —have shown promise in this area. Further investigations could explore their potential as anti-inflammatory agents .

Other Biological Activities

While the focus has been on antimicrobial and antioxidant properties, coumarin derivatives often exhibit additional bioactivities. These include anticoagulant, anti-HIV, and antitumor effects. Although specific studies on 2-((2-oxo-2H-chromen-4-yl)oxy)acetic acid are limited, its structural similarity to other coumarins suggests broader applications .

作用机制

Target of Action

Coumarin derivatives, to which this compound belongs, have been reported to exert notably antimicrobial and antiestrogenic activities .

Mode of Action

It’s known that coumarin derivatives can interact with their targets via hydrogen bonding . The presence of the 2-oxo-2H-chromen-4-yl group might contribute to the compound’s ability to form these bonds, thereby influencing its interaction with its targets .

Biochemical Pathways

Coumarin derivatives have been associated with antimicrobial and antiestrogenic activities , suggesting that they may influence pathways related to these biological processes.

Result of Action

Given the reported antimicrobial and antiestrogenic activities of similar coumarin derivatives, it’s plausible that this compound could exert similar effects.

未来方向

属性

IUPAC Name |

2-(2-oxochromen-4-yl)oxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O5/c12-10(13)6-15-9-5-11(14)16-8-4-2-1-3-7(8)9/h1-5H,6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCADRKLBKXNECB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-oxo-2H-chromen-4-yl)oxy)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3138596.png)

![3-(4-Amino-3-iodo-pyrazolo[3,4-d]pyrimidin-1-yl)-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B3138602.png)

![N-[3-(2-methyl-1H-indol-3-yl)propyl]cyclohexanamine hydrochloride](/img/structure/B3138607.png)

![3-{[(Furan-2-ylmethyl)-amino]-methyl}-6-methoxy-1H-quinolin-2-one](/img/structure/B3138623.png)

![[5-Furan-2-yl-4-(2-methoxy-ethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B3138632.png)